molecular formula C5H9Na2O7P B10831482 2-Deoxyribose 5-phosphate (disodium)

2-Deoxyribose 5-phosphate (disodium)

Cat. No.: B10831482
M. Wt: 258.07 g/mol
InChI Key: WPSOLRSSLYZUOR-YAQRUTEZSA-L
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Description

Chemical Reactions Analysis

Types of Reactions: 2-Deoxyribose 5-phosphate primarily undergoes aldol condensation reactions. The enzyme DERA catalyzes the reversible aldol reaction between acetaldehyde and glyceraldehyde-3-phosphate to form 2-deoxyribose-5-phosphate . This reaction does not require any cofactors and is highly stereoselective, producing a specific stereoisomer of the product .

Common Reagents and Conditions: The key reagents for the synthesis of 2-deoxyribose 5-phosphate are acetaldehyde and glyceraldehyde-3-phosphate. The reaction is typically carried out in an aqueous buffer solution at a neutral pH, with the enzyme DERA facilitating the reaction .

Major Products: The primary product of the aldol condensation reaction catalyzed by DERA is 2-deoxyribose-5-phosphate. This compound can be further dephosphorylated to produce 2-deoxyribose, which is a valuable intermediate in the synthesis of various nucleosides .

Properties

Molecular Formula

C5H9Na2O7P

Molecular Weight

258.07 g/mol

IUPAC Name

disodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] phosphate

InChI

InChI=1S/C5H11O7P.2Na/c6-2-1-4(7)5(8)3-12-13(9,10)11;;/h2,4-5,7-8H,1,3H2,(H2,9,10,11);;/q;2*+1/p-2/t4-,5+;;/m0../s1

InChI Key

WPSOLRSSLYZUOR-YAQRUTEZSA-L

Isomeric SMILES

C(C=O)[C@@H]([C@@H](COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Canonical SMILES

C(C=O)C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Origin of Product

United States

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